molecular formula C15H12FN3O B5501142 2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide

2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide

Cat. No.: B5501142
M. Wt: 269.27 g/mol
InChI Key: ZJEXOAAZCJSXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide is a useful research compound. Its molecular formula is C15H12FN3O and its molecular weight is 269.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide is 269.09644018 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photostable NIR Probe for Mitochondria

The development of Indazo-Fluors, through palladium-catalyzed oxidative C-H/C-H cross-coupling of 2H-indazoles with heteroarenes, has led to the discovery of a near-infrared (NIR) fluorophore for precise mitochondria imaging. This compound, featuring 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide, showcases outstanding photostability and minimal cytotoxicity, making it a significant advancement for in vivo studies of mitochondria (Yangyang Cheng et al., 2016).

Antimicrobial Analog Development

Research into novel fluorobenzamides, incorporating the structure of 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide, has shown significant antimicrobial properties. Specifically, derivatives synthesized through condensation and Knoevenagel condensation exhibited potent activity against a range of bacteria and fungi. The introduction of the fluorine atom enhances the antimicrobial efficacy of these compounds, highlighting their potential in developing new antimicrobial agents (N. Desai et al., 2013).

Fluorophore Development for Bioimaging

The innovative synthesis techniques, such as rhodium(III)-catalyzed C–H bond functionalization, have facilitated the creation of substituted N-aryl-2H-indazoles, which serve as novel fluorophores. These fluorophores, based on the 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide scaffold, exhibit promising applications in bioimaging due to their unique photophysical properties, offering a new class of tools for scientific research in visualizing biological processes (Y. Lian et al., 2013).

Novel Scaffolds for Drug Design

The chemical structure of 2-(2-fluorophenyl)-N-1H-indazol-5-ylacetamide has been pivotal in the design of novel drug scaffolds, particularly as potent inhibitors against specific biological targets such as tyrosinase. The exploration of these compounds through biological and cheminformatics studies underscores their potential as foundational structures in the development of new therapeutic agents targeting melanogenesis and other biological processes (Mubashir Hassan et al., 2022).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include information about toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(1H-indazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-13-4-2-1-3-10(13)8-15(20)18-12-5-6-14-11(7-12)9-17-19-14/h1-7,9H,8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEXOAAZCJSXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC3=C(C=C2)NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.